RAD51 抑制剂 B02

描述

B02 是一种被鉴定为 RAD51 重组酶的高特异性抑制剂,RAD51 重组酶是同源重组中的一种关键蛋白质,而同源重组是一个重要的 DNA 修复途径。 B02 特异性抑制人 RAD51,阻止其与单链和双链 DNA 结合,从而使细胞对顺铂和丝裂霉素 C 等 DNA 损伤剂敏感 .

科学研究应用

B02 在科学研究中具有重要的应用,特别是在癌症治疗领域。 它用于使癌细胞对 DNA 损伤剂敏感,从而提高化疗药物的疗效 . B02 已被证明可增加三阴性乳腺癌细胞对 PARP 抑制剂奥拉帕尼的敏感性 . 此外,B02 对 SARS-CoV-2 表现出抗病毒活性,并与瑞德西韦具有协同作用,突出了其在治疗 COVID-19 中联合治疗的潜力 .

作用机制

B02 的作用机制涉及其对 RAD51 的高度特异性抑制。 B02 直接与 RAD51 结合,阻止其在单链 DNA 上形成核蛋白丝 . 这种抑制会破坏同源重组途径,导致癌细胞中的 DNA 损伤和细胞死亡增加 . B02 的分子靶标包括 RAD51 及其参与 DNA 修复的相关途径 .

生化分析

Biochemical Properties

RAD51 inhibitor B02 interacts with the RAD51 protein, a key homologous recombination protein that promotes the search for homology and DNA strand exchange between homologous DNA molecules . The inhibitor B02 efficiently and specifically inhibits the DNA strand exchange activity of RAD51 .

Cellular Effects

RAD51 inhibitor B02 has been shown to potentiate the anti-cancer effect of chemotherapeutic agents including doxorubicin, etoposide, topotecan, and cisplatin . It has a significant effect on cancer cells, enhancing the therapeutic effect of cisplatin on tumor cells in vivo .

Molecular Mechanism

RAD51 inhibitor B02 exerts its effects at the molecular level by inhibiting the DNA strand exchange activity of RAD51 . This inhibition disrupts the function of RAD51 in the repair of DNA double-strand breaks, thereby potentiating the effects of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in vivo .

Dosage Effects in Animal Models

The effects of RAD51 inhibitor B02 at different dosages in animal models have not been fully explored. It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in mouse xenografts .

Metabolic Pathways

Given its role in inhibiting the function of RAD51, it is likely to impact the homologous recombination pathway .

Subcellular Localization

Given its role in inhibiting the function of RAD51, it is likely to be localized to the nucleus where RAD51 normally functions .

准备方法

B02 的制备涉及旨在提高其效力的药物化学方法。 合成路线包括开发 B02 类似物,如 B02-异构体,它们在抑制人细胞中的同源重组方面表现出更高的效率 . 制备方法通常涉及表面等离子共振,以鉴定与 RAD51 结合亲和力更高的化合物 .

化学反应分析

B02 经历了几种类型的化学反应,主要集中在其与 RAD51 的相互作用。 该化合物通过阻止 RAD51 与 DNA 结合来抑制 RAD51,这会破坏同源重组所必需的核蛋白丝的形成 . 这些反应中常用的试剂包括顺铂和丝裂霉素 C 等 DNA 损伤剂,它们增强了癌细胞对 B02 的敏感性 . 这些反应形成的主要产物是受抑制的 RAD51-DNA 复合物,导致癌细胞中的 DNA 损伤和细胞死亡增加 .

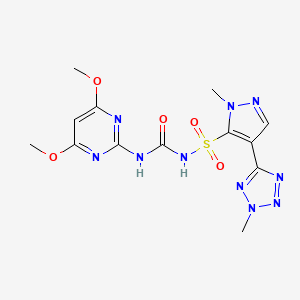

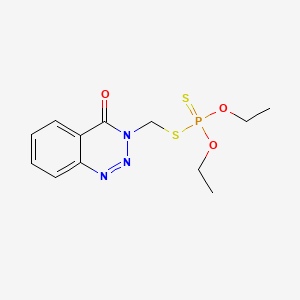

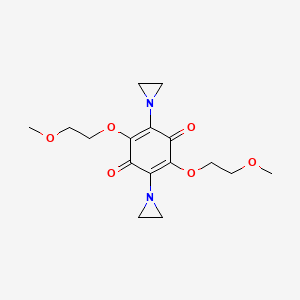

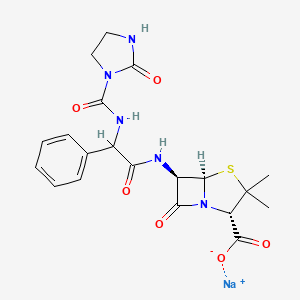

相似化合物的比较

属性

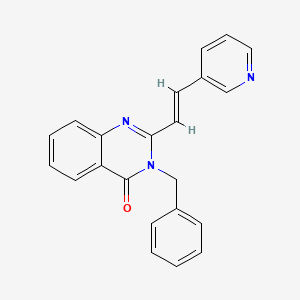

IUPAC Name |

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKDQXSPTHHANP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290541-46-6 | |

| Record name | ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

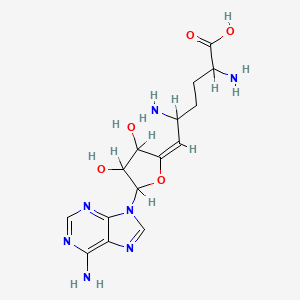

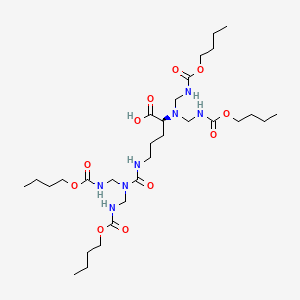

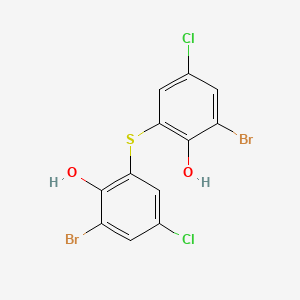

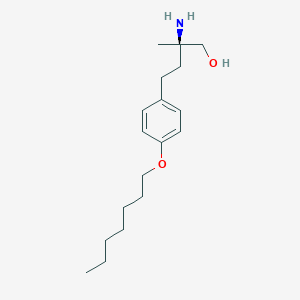

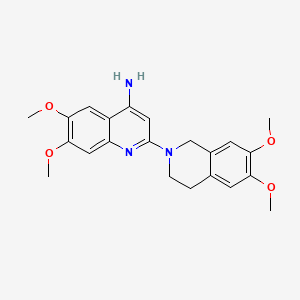

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。